molecular formula C18H21N5O2 B10797410 1-Phenyl-2-[(3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]ethanol

1-Phenyl-2-[(3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]ethanol

Cat. No.: B10797410
M. Wt: 339.4 g/mol
InChI Key: SNDLBGDEOQPBOQ-UHFFFAOYSA-N
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Description

OSM-S-554 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential antimalarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source collaboration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-554 involves the construction of the thienopyrimidine scaffold.

Industrial Production Methods

While specific industrial production methods for OSM-S-554 are not detailed, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

OSM-S-554 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

1-phenyl-2-[(3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]ethanol

InChI

InChI=1S/C18H21N5O2/c24-15(13-5-2-1-3-6-13)12-25-17-11-20-10-16-21-22-18(23(16)17)14-7-4-8-19-9-14/h1-3,5-6,10-11,14-15,19,24H,4,7-9,12H2

InChI Key

SNDLBGDEOQPBOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NN=C3N2C(=CN=C3)OCC(C4=CC=CC=C4)O

Origin of Product

United States

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